硫酸マンガン

概要

説明

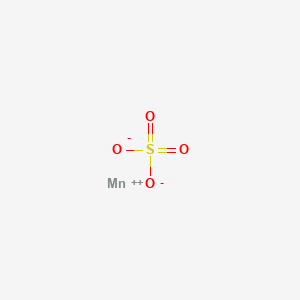

Manganese(II) sulfate is a metal sulfate in which the metal component is manganese in the +2 oxidation state. It has a role as a nutraceutical. It is a metal sulfate and a manganese molecular entity. It contains a manganese(2+).

科学的研究の応用

生体医用分野における用途

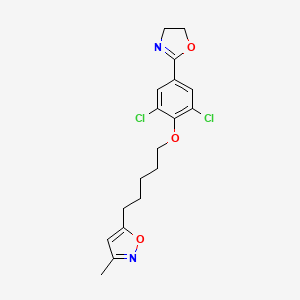

硫酸マンガンは、特に高度なナノ粒子の開発において、生体医用分野において重要な役割を果たしています。 これらのナノ粒子は、環境に優しく、経済的で、生体適合性があり、強力な吸着特性を備えているため、薬物送達、抗がん剤、抗菌剤、抗酸化剤、ナノ酵素、光熱療法、バイオセンシングなどのさまざまな生物学的用途に適しています {svg_1}.

環境科学

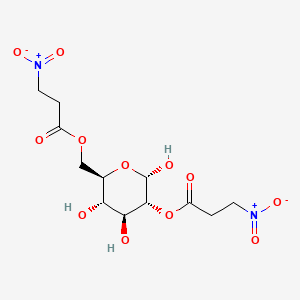

環境科学において、硫酸マンガンは水処理プロセスでの使用が重要です。水から鉄とマンガンを除去し、水質と味を向上させます。 さらに、植物の成長と生態系のバランスに不可欠なマンガン欠乏土壌の修復にも関与しています {svg_2}.

農業

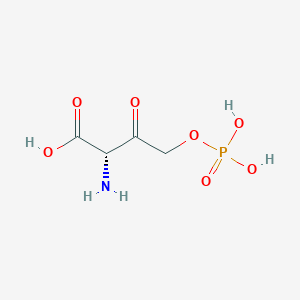

硫酸マンガンは、微量栄養素肥料として農業で広く使用されています。植物の最適な成長を促進し、健全な作物の収量を確保するために不可欠です。 また、クロロフィル合成を助け、窒素代謝、脂質合成、DNA複製を促進する酵素を活性化することにより、光合成にも役割を果たしています {svg_3}.

材料科学

材料科学では、硫酸マンガンはさまざまな材料の合成に使用されています。セラミックス、染料、顔料、肥料の製造における主要成分です。 また、バッテリーの製造や金属表面処理の成分としても使用されています {svg_4}.

エネルギー貯蔵

硫酸マンガンは主にリチウムイオン電池で使用され、正極前駆体の原料として機能しています。 その費用対効果と電池の電気化学的性能への貢献により、電池技術におけるその役割は極めて重要です {svg_5}.

医学

医療業界では、硫酸マンガンは栄養価が高く、必須栄養素を供給するために使用されています。アミノ酸、コレステロール、グルコース、炭水化物の代謝など、さまざまな生理学的プロセスに関与しています。 また、骨形成、血液凝固、炎症の軽減にも役割を果たしています {svg_6}.

作用機序

Target of Action

Manganese sulphate, also known as Manganese(II) sulfate, primarily targets the immune system . It facilitates antigen uptake, presentation, and germinal center formation via both cGAS-STING and NLRP3 activation .

Mode of Action

Manganese sulphate interacts with its targets by facilitating cGAS-STING activation . It can directly activate cGAS independent of dsDNA, leading to an unconventional catalytic synthesis of 2′3′-cGAMP . This interaction results in a strong promotion of immune responses .

Biochemical Pathways

Manganese sulphate affects several biochemical pathways. It is an essential cofactor for the oxygen-evolving complex (OEC) of the photosynthetic machinery, catalyzing the water-splitting reaction in photosystem II (PSII) . It also plays a role in glycosylation, ROS scavenging, and photosynthesis .

Pharmacokinetics

It is known that manganese intake primarily occurs through the diet . More research is needed to fully understand the ADME properties of Manganese sulphate and their impact on bioavailability.

Result of Action

The action of Manganese sulphate results in enhanced immune responses. It stimulates humoral and cellular immune responses, inducing antibody production and CD4+/CD8+ T-cell proliferation and activation .

Action Environment

The action of Manganese sulphate is influenced by environmental factors. For instance, temperature and pressure variations can be used to prepare nanoparticles with different morphologies . Additionally, the compound’s action, efficacy, and stability can be affected by the presence of other metals .

生化学分析

Biochemical Properties

Manganese sulfate is crucial in biochemical reactions as it acts as a cofactor for several enzymes. It interacts with enzymes such as manganese superoxide dismutase, which is vital for protecting cells from oxidative damage by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide . Additionally, manganese sulfate is involved in the activation of other enzymes like arginase, which plays a role in the urea cycle, and pyruvate carboxylase, which is essential for gluconeogenesis . These interactions highlight the importance of manganese sulfate in maintaining cellular homeostasis and metabolic functions.

Cellular Effects

Manganese sulfate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to affect the activity of protein kinases and phosphatases, which are crucial for signal transduction pathways . Manganese sulfate also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins. In terms of cellular metabolism, manganese sulfate is involved in the synthesis of amino acids, cholesterol, and carbohydrates, thereby playing a pivotal role in energy production and storage .

Molecular Mechanism

At the molecular level, manganese sulfate exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, altering their conformation and activity. For instance, manganese sulfate binds to the active site of manganese superoxide dismutase, facilitating the conversion of superoxide radicals into less harmful molecules . Additionally, manganese sulfate can inhibit or activate enzymes by interacting with their metal-binding sites, thereby influencing various biochemical pathways. Changes in gene expression induced by manganese sulfate are often mediated through its interaction with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of manganese sulfate can vary over time. The stability and degradation of manganese sulfate are influenced by factors such as pH, temperature, and the presence of other chemicals . Long-term exposure to manganese sulfate has been shown to affect cellular function, including alterations in enzyme activity and gene expression. In vitro studies have demonstrated that prolonged exposure to manganese sulfate can lead to oxidative stress and cellular damage, highlighting the importance of monitoring its concentration and exposure duration in experimental settings .

Dosage Effects in Animal Models

The effects of manganese sulfate in animal models are dose-dependent. At low doses, manganese sulfate is essential for normal physiological functions, including bone development and immune response . At high doses, manganese sulfate can be toxic, leading to adverse effects such as neurotoxicity, hepatotoxicity, and reproductive toxicity . Threshold effects have been observed, where a certain concentration of manganese sulfate is required to elicit a biological response. It is crucial to determine the optimal dosage to avoid toxicity while ensuring the beneficial effects of manganese sulfate .

Metabolic Pathways

Manganese sulfate is involved in several metabolic pathways, including the urea cycle, gluconeogenesis, and antioxidant defense . It acts as a cofactor for enzymes such as arginase, pyruvate carboxylase, and manganese superoxide dismutase, which are essential for these pathways. Manganese sulfate also influences metabolic flux by modulating the activity of key enzymes and altering the levels of metabolites . Understanding the metabolic pathways involving manganese sulfate is crucial for elucidating its role in cellular physiology and pathology.

Transport and Distribution

Within cells and tissues, manganese sulfate is transported and distributed through specific transporters and binding proteins . It is taken up by cells via manganese transporters and distributed to various cellular compartments, including the mitochondria, nucleus, and cytoplasm . The localization and accumulation of manganese sulfate are regulated by factors such as cellular demand, metal ion homeostasis, and the presence of other metal ions . These transport and distribution mechanisms ensure the proper functioning of manganese-dependent enzymes and processes.

Subcellular Localization

Manganese sulfate is localized in specific subcellular compartments, where it exerts its biochemical functions . It is predominantly found in the mitochondria, where it plays a role in energy production and antioxidant defense . Manganese sulfate is also present in the nucleus, where it influences gene expression and DNA repair . The subcellular localization of manganese sulfate is regulated by targeting signals and post-translational modifications, which direct it to specific organelles and compartments . Understanding the subcellular localization of manganese sulfate is essential for elucidating its role in cellular physiology and pathology.

特性

IUPAC Name |

manganese(2+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQMAOCOWKFBNP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Manganese sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9044160 | |

| Record name | Manganese sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White solid; [HSDB] Pale pink powder, soluble in one part water; [MSDSonline] | |

| Record name | Sulfuric acid, manganese(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese(II) sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomp @ 850 °C | |

| Record name | MANGANESE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Pale red, slightly efflorescent crystals; sol in about 1 part cold, 0.6 part boiling water; insol in alcohol; loses all water @ 400-450 °C. /Monohydrate/, 52 G/100 CC OF WATER @ 5 °C, 70 G/100 CC OF WATER @ 70 °C, SOL IN ALCOHOL; INSOL IN ETHER, Slightly soluble in methanol. | |

| Record name | MANGANESE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.25, Translucent, pale-rose-red, efflorescent prisms; density 2.107 g/cu cm; MP 30 °C; decomposes at 850 °C; soluble in water; insoluble in alcohol. /Tetrahydrate/ | |

| Record name | MANGANESE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

TRACE IMPURITIES: Zinc, nitrogen and cobalt | |

| Record name | MANGANESE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White orthorhombic crystals | |

CAS No. |

7785-87-7, 10124-55-7 | |

| Record name | Manganese sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, manganese(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANOUS SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGA15S9H40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MANGANESE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

700 °C | |

| Record name | MANGANESE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,1'R,5R,5'R,9R,11'R,14R,14'S,16S,17'R,18'R,19S,21R)-5,5',7,7'-tetramethylspiro[20-oxa-7-azaheptacyclo[13.6.1.15,9.01,12.04,11.014,16.016,21]tricosa-4(11),12-diene-19,12'-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecane]](/img/structure/B1203494.png)

![(1R)-6-fluoranyl-1-methyl-7-[4-[(5-methyl-2-oxidanylidene-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxidanylidene-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid](/img/structure/B1203504.png)

![1-[7-Acetyl-5-(4-bromo-benzoyl)-1,3,7-triaza-bicyclo[3.3.1]non-3-yl]-ethanone](/img/structure/B1203510.png)